molecular formula C13H14ClF3O2 B7993770 3'-Chloro-6'-iso-pentoxy-2,2,2-trifluoroacetophenone

3'-Chloro-6'-iso-pentoxy-2,2,2-trifluoroacetophenone

Cat. No.: B7993770
M. Wt: 294.69 g/mol
InChI Key: JZVACCQDWZRQTA-UHFFFAOYSA-N
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Description

3’-Chloro-6’-iso-pentoxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C13H14ClF3O2 It is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an iso-pentoxy group attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-6’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroacetophenone, iso-pentanol, and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction. The reaction mixture is typically heated to promote the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-6’-iso-pentoxy-2,2,2-trifluoroacetophenone may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-6’-iso-pentoxy-2,2,2-trifluoroacetophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetophenone derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

3’-Chloro-6’-iso-pentoxy-2,2,2-trifluoroacetophenone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Chloro-6’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and other substituents play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3’-Chloro-2,2,2-trifluoroacetophenone: Lacks the iso-pentoxy group, resulting in different chemical properties and reactivity.

    6’-Iso-pentoxy-2,2,2-trifluoroacetophenone:

    3’-Chloro-6’-methoxy-2,2,2-trifluoroacetophenone: Contains a methoxy group instead of an iso-pentoxy group, leading to variations in chemical behavior.

Uniqueness

3’-Chloro-6’-iso-pentoxy-2,2,2-trifluoroacetophenone is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both the chloro and iso-pentoxy groups, along with the trifluoromethyl group, makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-chloro-2-(3-methylbutoxy)phenyl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3O2/c1-8(2)6-7-19-11-9(4-3-5-10(11)14)12(18)13(15,16)17/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVACCQDWZRQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC=C1Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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